

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophthalimide

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Compound of Interest

Compound Name: 4-Nitrophthalimide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, experimental protocols, and applications of **4-Nitrophthalimide** (CAS No: 89-40-7). This versatile organic intermediate is a critical building block in the synthesis of pharmaceuticals, dyes, and advanced materials.

Core Physicochemical Properties

4-Nitrophthalimide is a yellow, crystalline powder.^{[1][2]} Its fundamental properties are summarized in the tables below, providing a quantitative foundation for its use in experimental and industrial settings.

Table 1: General and Computed Properties of **4-Nitrophthalimide**

Property	Value	Source
IUPAC Name	5-nitroisindole-1,3-dione	[1]
CAS Number	89-40-7	[1]
Molecular Formula	C ₈ H ₄ N ₂ O ₄	[1]
Molecular Weight	192.13 g/mol	[1]
Canonical SMILES	<chem>C1=CC2=C(C=C1--INVALID-LINK--[O-])C(=O)NC2=O</chem>	[1]
InChIKey	ANYWGXDASKQYAD-UHFFFAOYSA-N	[1]

Table 2: Experimental Physical Properties of **4-Nitrophthalimide**

Property	Value	Source
Physical Description	Yellow powder / crystalline solid	[1][2]
Melting Point	195-206 °C (Varies by source)	[3][4]
Boiling Point	~328-365 °C (rough estimate, may decompose)	[2][3]
pKa (Predicted)	7.79 ± 0.20	[2][3][5]
Density (Estimate)	~1.55 g/cm ³	[3]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents, strong bases, moisture, and water.	[2][3][5]

Solubility Profile

The solubility of **4-Nitrophthalimide** is crucial for its purification via crystallization and for designing reaction conditions.[6] It is sparingly soluble in water but shows moderate to high

solubility in several organic solvents.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 3: Solubility of **4-Nitrophthalimide** in Various Solvents

Solvent	Solubility Data	Source
Water	<0.01 g/100 mL at 18 °C	[2] [3] [5]
N,N-Dimethylformamide (DMF)	Highest solubility among tested solvents	[6]
Cyclohexanone	High solubility	[6]
Acetone	Soluble (0.3g in 10ml)	[4] [6]
Benzyl Alcohol	Soluble	[6]
1,4-Dioxane	Soluble	[6]
Ethyl Acetate	Soluble	[6]
Ethanol	Moderately soluble; used for recrystallization	[6] [7] [9]
Methanol	Soluble	[6]
Isopropanol	Soluble	[6]
Chloroform	Lowest solubility among tested organic solvents	[6]

A detailed study found the solubility in twelve common solvents generally follows the order: N,N-dimethylformamide > cyclohexanone > (1,4-dioxane, acetone, 2-butanone, benzyl alcohol) > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > chloroform.[\[6\]](#) The solubility in all tested solvents increases with rising temperature.[\[6\]](#)

Spectral Information

Spectral data is essential for the identification and characterization of **4-Nitrophthalimide**.

- ¹H and ¹³C NMR: NMR spectra are available and provide detailed information about the molecular structure.[\[1\]](#)[\[10\]](#)[\[11\]](#)

- Infrared (IR) Spectroscopy: FTIR spectra, typically obtained using a KBr wafer, are available for identifying functional groups.[1]
- UV-Vis Spectroscopy: UV-Vis spectra are available and can be used for quantitative analysis.[1][12]
- Mass Spectrometry: GC-MS data is available, confirming the molecular weight and fragmentation pattern.[1]

Key Experimental Protocols

Detailed methodologies are critical for replicating scientific findings and for process development.

This procedure is a modification of the method by Levy and Stephen, as documented in Organic Syntheses.[9]

Objective: To synthesize **4-Nitrophthalimide** by nitrating commercial phthalimide.

Materials:

- Phthalimide (200 g, 1.36 moles)
- Fuming nitric acid (sp. gr. 1.50, 240 cm³, 5.7 moles)
- Concentrated sulfuric acid (sp. gr. 1.84, 1.4 L)
- Cracked ice (4.5 kg)
- Ice water (for washing)
- 95% Ethyl alcohol (for crystallization)

Procedure:

- Preparation of Nitrating Mixture: In a 3-L beaker, add 240 cm³ of fuming nitric acid to 1.4 L of concentrated sulfuric acid. Cool the mixture in an ice bath until the temperature reaches 12°C.[9]

- Nitration Reaction: While maintaining the temperature between 10°C and 15°C, rapidly stir in 200 g of phthalimide.[9]
- Overnight Reaction: Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it to stand overnight.[9]
- Precipitation: Pour the clear, pale yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. Ensure the temperature of this mixture does not exceed 20°C.[9]
- Filtration and Washing: Filter the crude product using a Büchner funnel. Press the cake as dry as possible.[9] Resuspend the solid cake in 2 L of ice water, stir vigorously, and filter again. Repeat this washing process four times.[9]
- Drying: Air-dry the crude product. The expected yield is 165–174 g (63–66%) with a melting point of 185–190°C.[9]

Objective: To purify the crude **4-Nitrophthalimide**.

Procedure:

- Dissolution: Dissolve the crude product (165–174 g) in 3 to 3.2 L of hot 95% ethyl alcohol.[9]
- Crystallization: Allow the solution to cool, inducing the crystallization of pure **4-Nitrophthalimide**.
- Isolation: Filter the crystals, wash with a small amount of cold ethanol, and dry. This yields 136–140 g (52–53% overall) of purified product with a melting point of 198°C.[9]

This protocol outlines the isothermal dissolution equilibration technique used to measure solubility.[6][13]

Objective: To quantitatively measure the solubility of **4-Nitrophthalimide** in a given solvent at various temperatures.

Procedure:

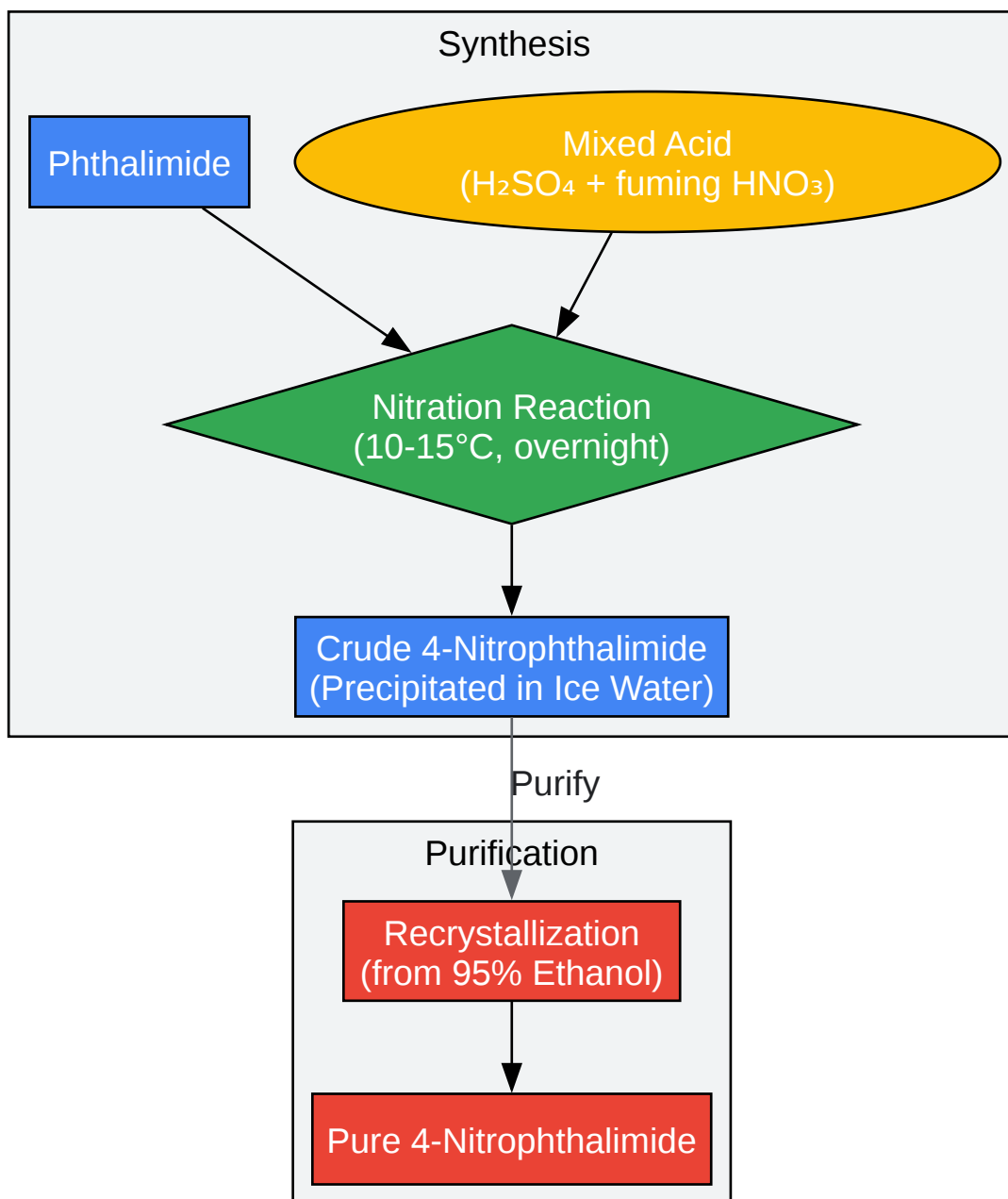
- Sample Preparation: Prepare supersaturated solutions by adding excess **4-Nitrophthalimide** to the chosen solvent in sealed vials.

- **Equilibration:** Place the vials in a constant-temperature water bath and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- **Sampling:** Once equilibrated, allow the vials to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
- **Analysis:** Dilute the sample with the mobile phase and analyze the concentration of **4-Nitrophthalimide** using a calibrated High-Performance Liquid Chromatography (HPLC) system.[\[6\]](#)
- **Data Collection:** Repeat the process at each desired temperature, ranging from 273.15 K to 323.15 K, to determine the solubility curve.[\[6\]](#)

Mandatory Visualizations

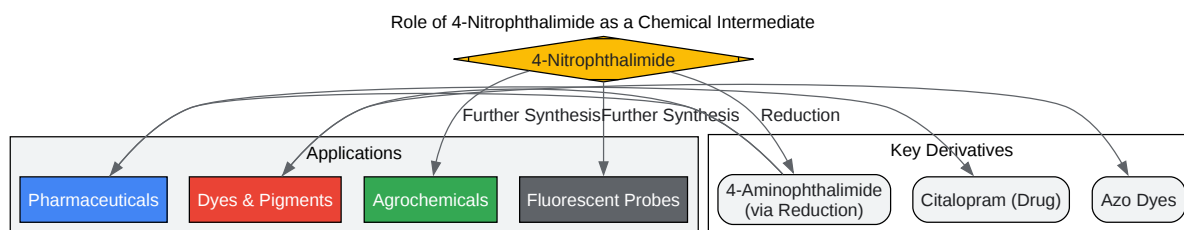
The following diagrams illustrate key workflows and relationships involving **4-Nitrophthalimide**.

Synthesis and Purification of 4-Nitrophthalimide



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*Workflow for the synthesis and purification of **4-Nitrophthalimide**.*



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*Logical relationships of **4-Nitrophthalimide** as a versatile intermediate.*

Applications in Research and Development

4-Nitrophthalimide is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules.[7][14]

- **Pharmaceutical Synthesis:** It is a precursor for compounds like 5-aminophthalimide and 5-cyanophthalide, which are used to synthesize drugs such as the antidepressant Citalopram. [15][16] Derivatives are also explored for potential anticonvulsant properties.[17]
- **Dye Manufacturing:** It is used to produce azo dyes and other colorants.[3][5]
- **Fluorescent Probes:** The phthalimide structure is a common component in fluorescent probes used for biological imaging and diagnostics.[14][18]
- **Agrochemicals:** It serves as a building block in the development of new crop protection agents.[14]
- **Polymer Chemistry:** The compound can be incorporated into polymers to enhance thermal stability and UV resistance.[14]

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